(2-Fluoro-3,4-dimethoxyphenyl)methanamine

TAAR1 Trace Amine-Associated Receptor 1 Agonist

Researchers requiring selective TAAR1 modulation face off-target risks with non-fluorinated analogs. (2-Fluoro-3,4-dimethoxyphenyl)methanamine solves this with validated selectivity data: • Mouse TAAR1 agonist (EC50 = 540 nM) with 3-fold higher potency vs human TAAR1 and >18.5-fold selectivity over mouse TAAR5 • 5-HT3AC antagonist (IC50 = 840 nM) and α4β1δ GABAA antagonist (IC50 = 1,020 nM) • Ortho-fluorinated primary amine building block for fused heterocyclic synthesis Available as freebase or HCl salt (CAS 2728142-77-4).

Molecular Formula C9H12FNO2
Molecular Weight 185.20 g/mol
Cat. No. B13635705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-3,4-dimethoxyphenyl)methanamine
Molecular FormulaC9H12FNO2
Molecular Weight185.20 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN)F)OC
InChIInChI=1S/C9H12FNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5,11H2,1-2H3
InChIKeyVHXQGWDHHFVHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-3,4-dimethoxyphenyl)methanamine: Structure & Properties


(2-Fluoro-3,4-dimethoxyphenyl)methanamine (CAS: 1379221-77-8; molecular formula: C9H12FNO2; molecular weight: 185.20) is an organic building block and primary amine. It is defined by a central benzylamine core, where the aromatic ring is substituted with a single fluorine atom at the ortho-position and methoxy groups at both the meta- and para-positions . This precise substitution pattern creates a unique, electron-rich aromatic system and establishes the compound as a versatile intermediate for constructing diverse bioactive molecules, including those containing the privileged 2-fluoro-3,4-dimethoxyphenyl scaffold . It is commercially available in both freebase and hydrochloride salt (CAS: 2728142-77-4; C9H13ClFNO2; MW: 221.7) forms .

Unique ortho-fluorine dimethoxy substitution pattern for building diverse bioactive scaffolds
Available as freebase and hydrochloride salt forms for flexible reaction conditions

Why (2-Fluoro-3,4-dimethoxyphenyl)methanamine Cannot Be Substituted


Generic substitution of (2-Fluoro-3,4-dimethoxyphenyl)methanamine with simpler, non-fluorinated analogs, such as 3,4-dimethoxybenzylamine, fails to account for the profound impact of the ortho-fluorine atom on both physicochemical and pharmacological properties. The presence of the C2-fluorine introduces a strong electron-withdrawing inductive effect and a stereoelectronic dipole, which alters the basicity of the primary amine and modulates critical molecular interactions, including hydrogen bonding and π-stacking [1]. Critically, this small substitution results in a distinct biological profile; the non-fluorinated analog, 3,4-dimethoxybenzylamine, is predominantly utilized as a sensitive pre-column fluorescence derivatization reagent for serotonin, a function not shared by the fluorinated compound [2]. Substituting (2-Fluoro-3,4-dimethoxyphenyl)methanamine without considering the specific role of the fluorine atom can therefore lead to a significant loss of activity in a target biological assay or the failure of a downstream chemical transformation. The following quantitative evidence underscores the specific interactions and selectivity that define this compound's unique utility.

Ortho-fluorine electronic effect
Fluorine introduces electron-withdrawing and stereoelectronic changes that may alter amine basicity and hydrogen-bonding patterns relative to non-fluorinated analogs.
Functional divergence from non-fluorinated analog
3,4-Dimethoxybenzylamine is predominantly used as a serotonin derivatization reagent, a function not shared by the fluorinated compound.
Target engagement may shift
Absence of the ortho-fluorine substituent may reduce receptor binding affinity and isoform selectivity, potentially impairing target engagement in biological assays.

Quantitative Evidence for (2-Fluoro-3,4-dimethoxyphenyl)methanamine


TAAR1 Agonist Potency & Selectivity

(2-Fluoro-3,4-dimethoxyphenyl)methanamine demonstrates quantifiable and selective agonist activity at the trace amine-associated receptor 1 (TAAR1). In a head-to-head comparative analysis using the same experimental platform, the compound shows a clear preference for the mouse TAAR1 isoform over the human ortholog. This data provides a direct, quantitative basis for differentiating its utility from compounds lacking this specific selectivity profile [1].

TAAR1 Agonist Potency & Selectivity
Head-to-head
Mouse TAAR1 EC50: 540 nM Human TAAR1 EC50: 1,600 nM Mouse TAAR5 EC50: >10,000 nM 3-fold higher potency for mouse over human >18.5-fold selectivity over mouse TAAR5
Supports TAAR1 target-engagement studies in rodent models
BRET cAMP assay; HEK293 cells; 20 min
TAAR1 Trace Amine-Associated Receptor 1 Agonist GPCR

5-HT3AC Receptor Antagonist Activity

The compound exhibits measurable antagonist activity at the human 5-HT3AC receptor, a ligand-gated ion channel. This quantitative IC50 value defines its potential as a specific tool for modulating this receptor subtype and differentiates it from other compounds that may lack this activity [1].

5-HT3AC Receptor Antagonist Activity
Reported
IC50 = 840 nM
Supports 5-HT3AC receptor inhibition assays
FLIPR assay; Fluo-4-AM dye; 30 min; transient A201 cells
5-HT3 receptor Serotonin Antagonist Ion Channel

α4β1δ GABAA Receptor Antagonist Activity

(2-Fluoro-3,4-dimethoxyphenyl)methanamine demonstrates a defined antagonist effect at the recombinant human α4β1δ GABAA receptor. This data provides a quantifiable activity at a specific, therapeutically relevant GABAA receptor subtype, a feature not universally shared across all benzylamine derivatives [1].

α4β1δ GABAA Receptor Antagonist Activity
Reported
IC50 = 1,020 nM
Supports δ-subunit GABAA receptor functional assays
FMP assay; HEK293 Flp-In cells
GABAA receptor GABA Antagonist Neuropharmacology

(2-Fluoro-3,4-dimethoxyphenyl)methanamine Applications


TAAR1 Functional Studies in Mouse Models

Leveraging its 3-fold higher potency for mouse TAAR1 over human TAAR1 and its >18.5-fold selectivity over mouse TAAR5 (EC50 = 540 nM), (2-Fluoro-3,4-dimethoxyphenyl)methanamine is a well-characterized agonist tool for investigating the physiological role of TAAR1 in rodent models of neuropsychiatric disorders, including schizophrenia and addiction [1].

5-HT3 Receptors in Neurotransmission

The compound's defined antagonist activity at the human 5-HT3AC receptor (IC50 = 840 nM) makes it a valuable tool for probing the function of this ligand-gated ion channel in neuronal excitability, synaptic plasticity, and related neurological pathways [2].

Extrasynaptic GABAA Receptor Function

With a quantifiable IC50 of 1,020 nM for the α4β1δ GABAA receptor, this compound serves as a specific antagonist for studying the role of δ-subunit-containing, extrasynaptic GABAA receptors in mediating tonic inhibition, a process critical to neuronal network excitability [3].

Synthesis of 2-Fluoro-3,4-dimethoxyphenyl Compounds

As a primary amine building block with a defined and unique substitution pattern, (2-Fluoro-3,4-dimethoxyphenyl)methanamine is a key intermediate for the synthesis of complex molecules in medicinal chemistry and materials science. Its utility is demonstrated in patents covering fused heterocyclic derivatives, where it is used to construct novel chemical entities with potential therapeutic applications .

Application
Selection Property
Validation Focus
TAAR1 Target-Engagement Studies
Isoform-selectivity profile (mouse vs human TAAR1)
TAAR1 selectivity and target engagement screening
5-HT3 Receptor Inhibition Assays
5-HT3AC receptor antagonist activity
Serotonergic pathway modulation research
Extrasynaptic GABAA Receptor Studies
α4β1δ GABAA receptor antagonist activity
Tonic inhibition and neuronal excitability research
Fluorinated Building Block Synthesis
Ortho-fluorine dimethoxy substitution pattern
Diverse heterocyclic library construction
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